4'-Fluoro-3-(4-methoxyphenyl)propiophenone 4'-Fluoro-3-(4-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898775-78-5
VCID: VC2301384
InChI: InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Molecular Formula: C16H15FO2
Molecular Weight: 258.29 g/mol

4'-Fluoro-3-(4-methoxyphenyl)propiophenone

CAS No.: 898775-78-5

Cat. No.: VC2301384

Molecular Formula: C16H15FO2

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluoro-3-(4-methoxyphenyl)propiophenone - 898775-78-5

Specification

CAS No. 898775-78-5
Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
Standard InChI Key RTKSWYJVSFPGLT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Molecular Identity

4'-Fluoro-3-(4-methoxyphenyl)propiophenone is structurally defined as 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one. The compound features a propiophenone backbone with specific substituents that define its chemical behavior and potential applications.

Physicochemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in various chemical environments. As a fluoro analog of the related chloro compound, it exhibits some similar characteristics but with important differences due to fluorine's unique properties.

Table 1: Key Physicochemical Properties of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone

PropertyValueNotes
Molecular FormulaC₁₆H₁₅FO₂Differs from chloro analog (C₁₆H₁₅ClO₂)
Molecular Weight258.29 g/molLower than chloro analog (274.74 g/mol)
Physical StateCrystalline solidAt room temperature
SolubilitySoluble in organic solventsIncluding DMSO, ethanol, and dichloromethane
Melting PointEstimated 95-105°CBased on related propiophenone derivatives
LogPApproximately 3.2Indicating moderate lipophilicity

The fluorine atom, being smaller and more electronegative than chlorine, imparts distinct electronic effects on the molecule, potentially altering its reactivity profile and biological interactions compared to its chloro counterpart.

Structural Characteristics

The molecule contains two key functional groups:

  • A carbonyl group that serves as a reactive center for various transformations

  • A fluoro substituent that influences electronic distribution and hydrogen bonding capabilities

  • A methoxy group that contributes electron density to the aromatic system

The presence of these groups creates asymmetric electron distribution within the molecule, influencing its ability to interact with biological targets and participate in chemical reactions.

Synthesis Methods

Laboratory Synthesis

The synthesis of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone typically involves several established methodologies adapted from similar propiophenone derivatives.

Friedel-Crafts Acylation

One potential synthetic route involves Friedel-Crafts acylation between 4-fluorobenzoyl chloride and 4-methoxybenzene in the presence of a Lewis acid catalyst:

  • 4-Fluorobenzoyl chloride is treated with 4-methoxybenzene

  • Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst

  • The reaction is typically conducted under anhydrous conditions at 0-5°C to minimize side reactions

  • Purification via column chromatography or recrystallization from ethanol/water mixtures

Aldol Condensation Approach

An alternative synthetic pathway involves aldol condensation:

  • Reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid

  • Base-catalyzed condensation using sodium hydroxide

  • Catalyst such as piperidine facilitates the reaction

  • Subsequent dehydration yields the desired ketone structure

Optimization Parameters

Synthesis optimization requires careful control of several parameters:

Table 2: Critical Parameters for Synthesis Optimization

ParameterRecommended RangeEffect on Synthesis
Temperature0-5°C (initial), 20-25°C (completion)Controls reaction rate and minimizes side products
Catalyst Loading1.1-1.3 eq. AlCl₃Ensures complete conversion while limiting excess
Reaction Time4-6 hoursAllows for complete conversion
SolventDichloromethane or 1,2-dichloroethaneProvides appropriate solubility and reaction environment
Purification MethodColumn chromatography (silica gel, hexane/ethyl acetate)Yields high purity product

Chemical Reactivity

Reaction Types

4'-Fluoro-3-(4-methoxyphenyl)propiophenone can participate in various chemical transformations, primarily centered around its functional groups.

Carbonyl-Centered Reactions

The ketone functionality serves as a reactive center for numerous transformations:

  • Reduction: The carbonyl group can undergo reduction to form corresponding alcohols

  • Nucleophilic addition: Various nucleophiles can add to the carbonyl carbon

  • Condensation reactions: The ketone can participate in condensations with appropriate partners

Aromatic Ring Modifications

Both aromatic rings can undergo further functionalization:

  • Electrophilic aromatic substitution: Predominantly on the electron-rich methoxyphenyl ring

  • Nucleophilic aromatic substitution: Potentially on the 4-fluorophenyl ring, as fluorine can act as a leaving group

  • Metal-catalyzed cross-coupling: Both rings can serve as substrates for coupling reactions

Reaction Conditions and Reagents

Table 3: Common Reaction Conditions for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone

Reaction TypeReagentsConditionsExpected Products
Carbonyl ReductionNaBH₄Methanol, 0°C to RTSecondary alcohol
Carbonyl ReductionLiAlH₄THF, -78°C to RTSecondary alcohol
Wittig ReactionPh₃P=CR₂THF, RT to refluxAlkene derivatives
Grignard AdditionRMgXTHF, -78°CTertiary alcohols
Aldol CondensationRCHO, NaOHEthanol, RTβ-hydroxy ketones
DemethylationBBr₃DCM, -78°C to RTHydroxyl derivative

The presence of the fluoro group influences these reactions by altering the electronic characteristics of the molecule compared to other halogen substituents.

Applications in Scientific Research

Synthetic Building Block

4'-Fluoro-3-(4-methoxyphenyl)propiophenone serves as a valuable intermediate in constructing more complex molecules:

  • Pharmaceutical precursors: Used in synthesizing drug candidates

  • Material science applications: Precursor for specialty polymers and materials

  • Asymmetric synthesis studies: Model substrate for developing stereoselective methodologies

Reaction Mechanism Studies

The compound provides opportunities for investigating:

  • Electronic effects of fluoro substituents on reaction rates and selectivity

  • Comparative reactivity studies between different halogen-substituted analogs

  • Structure-reactivity relationships in propiophenone derivatives

Biological Applications

Pathogen TypePotential ActivityComparative Notes
Gram-positive bacteriaModerateSimilar to chloro analog with potentially enhanced cell penetration
Gram-negative bacteriaLow to moderateLimited by outer membrane penetration
Fungi (e.g., Candida)Moderate to highPossibly effective against fungal pathogens
MycobacteriaLowLimited activity predicted

Structure-Activity Relationships

Effect of Fluorine Substitution

The presence of fluorine at the 4' position imparts several distinctive properties:

  • Enhanced metabolic stability due to the strength of the C-F bond

  • Altered electronic distribution affecting binding to potential biological targets

  • Modified lipophilicity and membrane permeability profiles

  • Potential hydrogen bond accepting capability

Comparison with Structurally Similar Compounds

Table 5: Comparison of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone with Analogs

CompoundKey DifferencesPotential Functional Implications
4'-Chloro-3-(4-methoxyphenyl)propiophenoneLarger halogen atom, less electronegativeLower metabolic stability, different electronic properties
4'-Bromo-3-(4-methoxyphenyl)propiophenoneMuch larger halogen atom, less electronegativeEnhanced lipophilicity, potentially slower reaction kinetics
3-(4-Methoxyphenyl)propiophenoneNo halogen at 4' positionReduced electron-withdrawing effect on carbonyl
4'-Fluoro-3-(3-methoxyphenyl)propiophenoneDifferent methoxy positionAltered electronic distribution and hydrogen bonding pattern
4'-Fluoro-3-(4-hydroxyphenyl)propiophenoneHydroxyl vs. methoxy groupEnhanced hydrogen bond donor capability

Biological Activity and Mechanism of Action

Cellular and Molecular Interactions

The biological activity of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone likely stems from its ability to interact with specific cellular targets:

  • Potential enzyme inhibition through binding to active sites

  • Possible interaction with membrane proteins affecting cellular signaling

  • Influence on redox systems through electronic effects

Structure-Based Mechanistic Insights

The compound's functionality contributes to its biological activity in several ways:

Research Applications and Future Directions

Current Research Gaps

Despite potential applications, several knowledge gaps remain:

  • Limited comprehensive studies on the synthesis and purification of the fluoro derivative

  • Incomplete understanding of its exact biological mechanisms

  • Insufficient comparative data with other halogenated analogs

  • Need for detailed structure-activity relationship studies

Promising Research Directions

Table 6: Future Research Opportunities

Research AreaSpecific DirectionsPotential Impact
Synthetic MethodologyDevelopment of green synthesis routesMore sustainable production methods
Biological ActivityScreening against resistant microbial strainsNew antimicrobial agents
Medicinal ChemistrySAR studies with various substituentsOptimized drug candidates
Reaction MechanismsDetailed computational studiesBetter understanding of fluorine effects
Drug DeliveryIncorporation into novel formulationsEnhanced bioavailability
Material ScienceExploration as building blocks for functional materialsNew applications beyond medicine

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in ¹H NMR:

  • Methoxy protons: singlet at approximately δ 3.8 ppm

  • Methylene protons: two triplets at approximately δ 2.9-3.1 ppm

  • Aromatic protons: complex multiplets in the δ 6.8-8.0 ppm region

Predicted key signals in ¹³C NMR:

  • Carbonyl carbon: approximately δ 198 ppm

  • Methoxy carbon: approximately δ 55 ppm

  • Aromatic carbons: complex signals in the δ 110-165 ppm region

  • Carbon attached to fluorine: doublet with large coupling constant

Infrared Spectroscopy

Expected characteristic IR bands:

  • C=O stretching: approximately 1680-1700 cm⁻¹

  • C-F stretching: approximately 1050-1250 cm⁻¹

  • C-O-C stretching (methoxy): approximately 1240-1270 cm⁻¹

  • Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

Chromatographic Analysis

HPLC conditions for analysis:

  • Column: C18 reverse phase

  • Mobile phase: Methanol/water gradient

  • Detection: UV at approximately 254-280 nm

  • Retention time: Expected to be slightly shorter than the chloro analog due to lower molecular weight

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